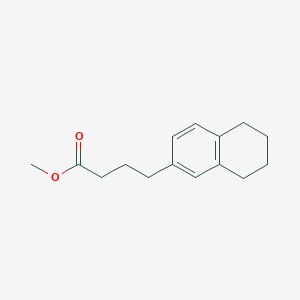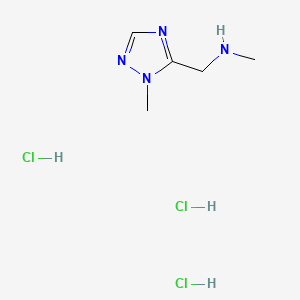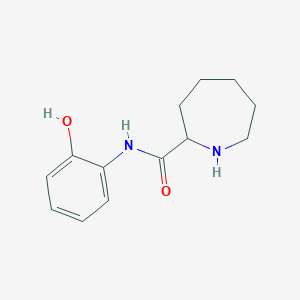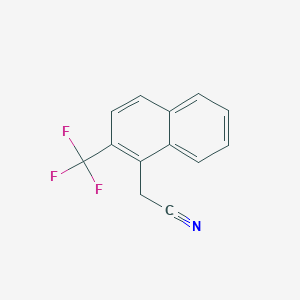
3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylisoxazol-5-yl)quinazolin-4(3H)-one is a heterocyclic compound that features both quinazolinone and isoxazole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylisoxazol-5-yl)quinazolin-4(3H)-one typically involves the formation of the quinazolinone core followed by the introduction of the isoxazole ring. Common synthetic routes may include:
Cyclization reactions: Starting from appropriate aniline derivatives and carboxylic acids or their derivatives.
Condensation reactions: Using reagents like acetic anhydride or phosphorus oxychloride to facilitate ring closure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Green chemistry approaches: Employing environmentally friendly solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methylisoxazol-5-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylisoxazol-5-yl)quinazolin-4(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Inhibition of enzyme activity: By binding to the active site of the enzyme.
Modulation of receptor activity: By acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazolinone structures.
Isoxazole derivatives: Compounds with similar isoxazole structures.
Uniqueness
3-(3-Methylisoxazol-5-yl)quinazolin-4(3H)-one is unique due to the combination of both quinazolinone and isoxazole moieties, which may confer distinct biological activities and chemical properties compared to compounds containing only one of these structures.
Propiedades
Número CAS |
86134-18-1 |
|---|---|
Fórmula molecular |
C12H9N3O2 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
3-(3-methyl-1,2-oxazol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C12H9N3O2/c1-8-6-11(17-14-8)15-7-13-10-5-3-2-4-9(10)12(15)16/h2-7H,1H3 |
Clave InChI |
LTRHQEBFWROVEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)N2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


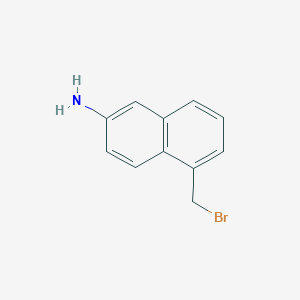
![1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl-](/img/structure/B11877757.png)
![4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11877763.png)

